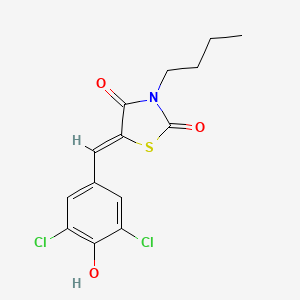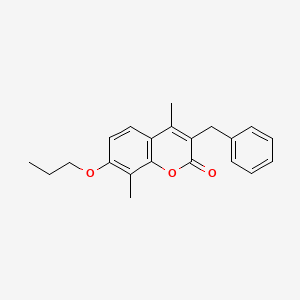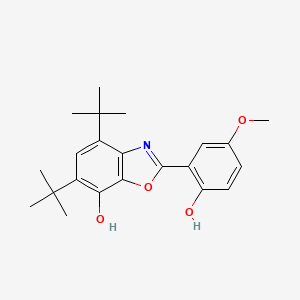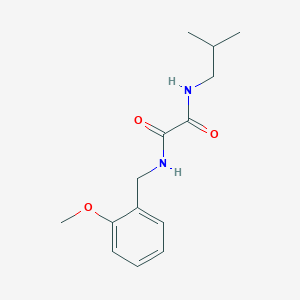
3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
描述
3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as DCDHB, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. DCDHB belongs to the class of thiazolidinediones, which are known for their antidiabetic and anti-inflammatory properties.
科学研究应用
3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential therapeutic applications. One of the major areas of research has been its anti-inflammatory properties. Studies have shown that 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Another area of research has been the antidiabetic properties of 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. Studies have shown that 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione improves glucose uptake in insulin-resistant cells and enhances insulin sensitivity. 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to reduce blood glucose levels in animal models of diabetes.
作用机制
The mechanism of action of 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have suggested that 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione acts by inhibiting the activity of various enzymes and transcription factors involved in inflammation and glucose metabolism. 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of IKKβ, an enzyme involved in the activation of NF-κB. 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to activate AMPK, a kinase involved in glucose uptake and metabolism.
Biochemical and Physiological Effects:
3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione inhibits the production of pro-inflammatory cytokines and reduces the expression of adhesion molecules involved in leukocyte recruitment. 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to reduce oxidative stress and improve mitochondrial function.
In vivo studies have shown that 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione reduces inflammation in animal models of arthritis, colitis, and sepsis. 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to improve glucose tolerance and reduce blood glucose levels in animal models of diabetes.
实验室实验的优点和局限性
One of the advantages of using 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its specificity for inhibiting NF-κB activation. 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of IKKβ without affecting other kinases involved in inflammation. This specificity makes 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione a valuable tool for studying the role of NF-κB in various diseases.
One of the limitations of using 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione to cells or animals in a consistent manner. Another limitation is the lack of information on the pharmacokinetics and toxicity of 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione.
未来方向
Future research on 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione could focus on its potential therapeutic applications in various diseases, such as arthritis, colitis, and sepsis. Studies could also investigate the molecular mechanisms underlying the antidiabetic properties of 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione.
Another area of research could be the development of more soluble derivatives of 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione that could be administered in a more consistent manner. Studies could also investigate the pharmacokinetics and toxicity of 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione and its derivatives.
In conclusion, 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. The synthesis method of 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with 3-butyl-1,3-thiazolidine-2,4-dione in the presence of a catalyst. 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its anti-inflammatory and antidiabetic properties, and its mechanism of action involves the inhibition of various enzymes and transcription factors involved in inflammation and glucose metabolism. 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has various biochemical and physiological effects, and its use in lab experiments has advantages and limitations. Future research on 3-butyl-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione could focus on its potential therapeutic applications and the development of more soluble derivatives.
属性
IUPAC Name |
(5Z)-3-butyl-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-2-3-4-17-13(19)11(21-14(17)20)7-8-5-9(15)12(18)10(16)6-8/h5-7,18H,2-4H2,1H3/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDHBRVIYKLQMB-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)O)Cl)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)O)Cl)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4648341.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-isopropylbenzenesulfonamide](/img/structure/B4648343.png)

![2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B4648364.png)

![4-methyl-5-{5-[(2-naphthyloxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4648378.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenyl-N-3-pyridinylpropanamide](/img/structure/B4648379.png)
![methyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B4648389.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4648401.png)
![4-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4648411.png)
![6-chloro-2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4648419.png)
![3-bromo-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4648422.png)

![N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4648426.png)